molecular formula C20H21N3O4S B8745002 Benzenesulfonamide, N-(2,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1H-inden-2-yl)-4-methoxy- CAS No. 114149-42-7

Benzenesulfonamide, N-(2,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1H-inden-2-yl)-4-methoxy-

Cat. No. B8745002
CAS RN: 114149-42-7
M. Wt: 399.5 g/mol
InChI Key: BSXFYFMTUPKQIQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1H-inden-2-yl)-4-methoxy- is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, N-(2,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1H-inden-2-yl)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-(2,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1H-inden-2-yl)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114149-42-7

Product Name

Benzenesulfonamide, N-(2,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1H-inden-2-yl)-4-methoxy-

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-methoxy-N-[5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H21N3O4S/c1-27-17-4-6-18(7-5-17)28(25,26)23-16-11-13-2-3-14(10-15(13)12-16)19-8-9-20(24)22-21-19/h2-7,10,16,23H,8-9,11-12H2,1H3,(H,22,24)

InChI Key

BSXFYFMTUPKQIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CC3=C(C2)C=C(C=C3)C4=NNC(=O)CC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (12 mmol) of methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate and 3.0 g (60 mmol) of 99% hydrazine in 25 ml of glacial acetic acid are boiled for 30 minutes. The mixture is evaporated, water is added to the residue, and the reaction product is filtered off with suction and recrystallised from n-propanol.
Name
methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.0 g (12 mmol) of methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate and 3.0 g (60 mmol) of 99% hydrazine hydrate in 25 ml of glacial acetic acid are boiled for 30 minutes. The mixture is evaporated, water is added to the residue, and the reaction product is filtered off with suction and recrystallised from n-propanol.
Name
methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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